molecular formula C12H14N4O2 B11113625 2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B11113625
M. Wt: 246.27 g/mol
InChI Key: LOLYMGJKWQAICY-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,6-dimethylphenoxy group and a 1,2,4-triazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of 2,6-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of 2,6-dimethylphenoxyacetic acid: The 2,6-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2,6-dimethylphenoxyacetic acid.

    Formation of 2-(2,6-dimethylphenoxy)acetyl chloride: The 2,6-dimethylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with 1,2,4-triazole: The acyl chloride is then reacted with 1,2,4-triazole in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different triazole isomer.

    2-(2,6-dimethylphenoxy)-N-(4H-1,2,3-triazol-3-yl)acetamide: Similar structure but with a different triazole isomer.

    2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-5-yl)acetamide: Similar structure but with a different triazole isomer.

Uniqueness

2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific triazole isomer, which can result in distinct biological activities and chemical properties compared to other isomers

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C12H14N4O2/c1-8-4-3-5-9(2)11(8)18-6-10(17)15-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

LOLYMGJKWQAICY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC=NN2

Origin of Product

United States

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